molecular formula C8H9NO3 B2976769 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-00-4

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B2976769
M. Wt: 167.164
InChI Key: HJLSHTUWUNZCOO-UHFFFAOYSA-N
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Description

“1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that its close relative, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, has been studied and is known to be a heterocyclic building block1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”. However, related compounds such as “6-Oxo-1,6-dihydropyridine-3-carboxylic acid” and “1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” have been synthesized and studied12.



Molecular Structure Analysis

The molecular structure of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is not readily available. However, the molecular formula of a similar compound, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, is C6H5NO31.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”. However, related compounds have been used in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” are not readily available. However, a similar compound, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, has a molecular weight of 139.11 and is stored in a dry room temperature environment1.


Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Synthesis Techniques

    The study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for dihydropyridine derivatives. They developed a new two-step synthesis for a similarly substituted dihydropyridine using succinyl cyanide, offering insights into the synthesis of compounds like 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Wiedemann & Grohmann, 2009).

  • Crystal Structure Determination

    Gao and Long's research (2021) focuses on the crystal growth of a compound related to 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, providing valuable data on its structure through X-ray diffraction (Gao & Long, 2021).

Pharmacological Potential

  • Cardiotonic Activity

    Mosti et al. (1992) synthesized ethyl or methyl esters of dihydropyridine derivatives and evaluated their cardiotonic activities. Their findings contribute to understanding the potential therapeutic applications of related compounds (Mosti et al., 1992).

  • Antibacterial Properties

    Hirose et al. (1982) and Egawa et al. (1984) explored the synthesis and antibacterial activity of naphthyridine-3-carboxylic acids, similar to the dihydropyridine structure, which may shed light on the antibacterial potential of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Hirose et al., 1982), (Egawa et al., 1984).

Chemical Reactivity and Interactions

  • Hydrogen Bonding Study

    Dobbin et al. (1993) conducted a detailed analysis of hydrogen bonding in dihydropyridine derivatives, which is crucial for understanding the chemical behavior and potential applications of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Dobbin et al., 1993).

  • Annulation Reactions

    Zhu, Lan, and Kwon (2003) reported on a [4 + 2] annulation process involving compounds similar to 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, contributing to the understanding of its potential in organic synthesis (Zhu et al., 2003).

Safety And Hazards

The safety and hazards associated with “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” are not known. However, it’s always important to handle chemical compounds with care and follow safety guidelines1.


Future Directions

The future directions for the study of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. This would require extensive research and experimentation.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

1-ethyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSHTUWUNZCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Synthesis routes and methods I

Procedure details

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-5-carboxylate (375 mg, 2.07 mmol) obtained in Step 4 was dissolved in a mixed solvent (1:1) (20 mL) of water and methanol, and lithium hydroxide monohydrate (191 mg, 4.55 mmol) was added thereto, followed by stirring at room temperature for 1 hour. The reaction mixture was neutralized with 3 mol/L hydrochloric acid added thereto, and the precipitated solid was collected by filtration to afford the entitled Compound u (224 mg, 65%).
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375 mg
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191 mg
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20 mL
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65%

Synthesis routes and methods II

Procedure details

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Citations

For This Compound
1
Citations
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-pyridone-containing imidazoline derivatives was synthesized and evaluated as neuropeptide Y Y5 receptor antagonists. Optimization of the 2-pyridone structure on the 2-…
Number of citations: 21 www.sciencedirect.com

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